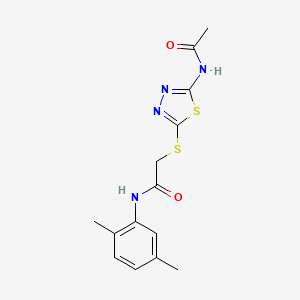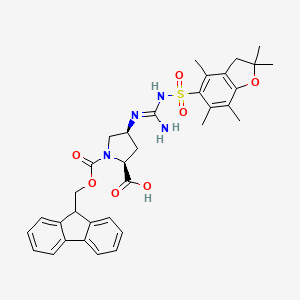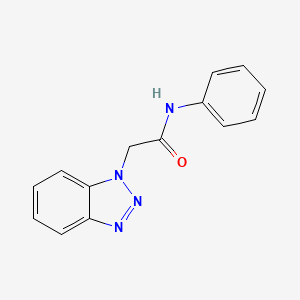![molecular formula C22H20N4O5S B2498971 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 897616-19-2](/img/structure/B2498971.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves cyclocondensation reactions, utilizing specific catalysts and conditions to achieve desired structures. For example, a series of novel acetamides were synthesized using cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using anhydrous zinc chloride as a catalyst in a microsynth microwave reactor (Nikalje, Hirani, & Nawle, 2015). This method highlights the importance of precise conditions and catalysts in synthesizing complex acetamides.
Molecular Structure Analysis
The molecular structure of acetamides and related compounds is crucial for understanding their chemical behavior. Studies often employ crystallography to elucidate the geometry and conformation of these molecules. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation, which is essential for their biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
The reactivity of such compounds under different conditions can elucidate their chemical properties. For example, the synthesis of thiazolidinone derivatives involved reactions that highlight the compounds' reactivity towards nucleophiles and electrophiles, providing insights into their chemical behavior and potential reactivity patterns (Koppireddi et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are essential for their application in various fields. While specific data on "(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide" were not found, studies on similar compounds provide valuable insights. For example, the analysis of crystal structures can give information on the stability and solubility of these compounds, which is crucial for their application in drug design and material science (Bunev et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological potential, and interaction with biological molecules, are critical. The study of N-(benzo[d]thiazol-2-yl) acetamides and their hydrogen bond formations in crystal structures provides insights into their potential interactions in biological systems, which is essential for designing pharmacologically active compounds (Balijapalli et al., 2017).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
Research demonstrates that compounds related to (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide have significant anti-inflammatory properties. A study conducted by Nikalje (2014) highlighted the synthesis of related compounds and their promising anti-inflammatory activity in both in vitro and in vivo models, surpassing the effectiveness of diclofenac in some cases. The study also noted good gastrointestinal safety profiles for these compounds (Nikalje, 2014). Further research by Nikalje, Hirani, and Nawle (2015) confirmed these findings, adding that molecular docking studies suggested a high binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).
Antioxidant Activities
Koppireddi et al. (2013) explored the antioxidant capabilities of similar compounds, discovering that certain derivatives exhibited significant antioxidant activity across various assays, such as DPPH radical scavenging and lipid peroxide inhibition (Koppireddi et al., 2013).
Anticonvulsant Properties
Compounds with structural similarities have also been evaluated for their anticonvulsant effects. A study by Nath et al. (2021) highlighted the synthesis and assessment of indoline derivatives for anticonvulsant activities, suggesting potential applications in this area (Nath et al., 2021).
Photophysical Properties
Investigations into the photophysical properties of related compounds have been conducted by Balijapalli et al. (2017), focusing on their hydrogen bond-associated structures and their impact on molecular assemblies (Balijapalli et al., 2017).
Antimicrobial and Antioxidant Agents
Naraboli and Biradar (2017) explored the synthesis of benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, noting their potent antimicrobial and antioxidant activities. This suggests a potential application for compounds related to (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide in combating microbial infections and oxidative stress (Naraboli & Biradar, 2017).
Urease Inhibition
A study by Gull et al. (2016) on N-(6-arylbenzo[d]thiazol-2-yl)acetamides indicated significant activity in urease inhibition, surpassing standard compounds used in the study. This highlights another potential application of related compounds in medical research (Gull et al., 2016).
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S/c1-13(27)23-14-7-8-17-18(11-14)32-22(25(17)9-10-31-2)24-19(28)12-26-20(29)15-5-3-4-6-16(15)21(26)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHTWEQZEMWSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)




![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)

![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)